molecular formula C6H3BrN2O2 B13701399 5-Bromo-2,6-dihydroxynicotinonitrile

5-Bromo-2,6-dihydroxynicotinonitrile

Cat. No.: B13701399
M. Wt: 215.00 g/mol
InChI Key: RXQOSISJLCVABE-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dihydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O2 It is a derivative of nicotinonitrile, featuring bromine and hydroxyl groups at the 5 and 2,6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dihydroxynicotinonitrile typically involves the bromination of 2,6-dihydroxynicotinonitrile. One common method includes the use of bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the bromination process to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dihydroxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

5-Bromo-2,6-dihydroxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dihydroxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,6-dihydroxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H3BrN2O2

Molecular Weight

215.00 g/mol

IUPAC Name

5-bromo-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11)

InChI Key

RXQOSISJLCVABE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1Br)O)C#N

Origin of Product

United States

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